Tripdiolid

Übersicht

Beschreibung

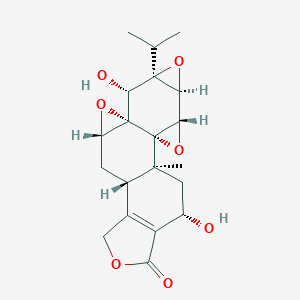

Triptodiolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii . It has been used as an anti-inflammatory and immunosuppressive agent .

Molecular Structure Analysis

Triptodiolide has a complex molecular structure with the molecular formula C20H24O7 . The exact structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

Triptodiolide has a molar mass of 376.4 g/mol . Its physical and chemical properties can be further analyzed using various tools .

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Tripdiolid zeigt potente Antitumor-Eigenschaften. Es wurde auf seine Wirksamkeit gegen verschiedene bösartige Erkrankungen untersucht, darunter Lungen-, Bauchspeicheldrüsen-, Nasopharynx-, Brust-, Magen-, Leber- und Darmkrebs . Die Fähigkeit der Verbindung, Apoptose zu induzieren und die Zellproliferation zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapie. Ihre klinische Anwendung ist jedoch derzeit durch ihre Toxizität und schlechte Wasserlöslichkeit begrenzt .

Entzündungshemmende und immunmodulatorische Wirkungen

Die entzündungshemmenden und immunsuppressiven Eigenschaften von this compound sind gut dokumentiert. Es wurde gezeigt, dass es die Produktion von pro-inflammatorischen Zytokinen hemmt und Immunantworten moduliert, was bei der Behandlung von Autoimmunerkrankungen von Vorteil ist . Forscher untersuchen sein Potenzial bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Psoriasis .

Neuroprotektive Wirkungen

Neuere Studien deuten darauf hin, dass this compound neurotrophe und neuroprotektive Wirkungen haben könnte. Dies eröffnet Möglichkeiten für seine Anwendung bei neurodegenerativen Erkrankungen, bei denen Entzündungen eine bedeutende Rolle beim Krankheitsverlauf spielen .

Antifertilitätsaktivitäten

This compound ist für seine Antifertilitätswirkungen bekannt, die bei der Entwicklung neuer Kontrazeptiva genutzt werden könnten. Seine Mechanismen in dieser Anwendung hängen mit seinen entzündungshemmenden Eigenschaften und Auswirkungen auf die Immunfunktion zusammen .

Arzneimittelverabreichungssysteme

Aufgrund der schlechten Löslichkeit und Bioverfügbarkeit von this compound laufen derzeit Forschungsarbeiten zur Entwicklung effektiver Arzneimittelverabreichungssysteme. Nanocarrier und andere neuartige Formulierungen werden entwickelt, um sein therapeutisches Profil zu verbessern und Nebenwirkungen zu reduzieren .

Hemmung von Signalwegen

This compound ist ein potenter Inhibitor von Signalwegen wie IL-2 und IFN-γ, die wichtige Regulatoren von Immunantworten sind. Diese Eigenschaft ist besonders relevant im Zusammenhang mit immunologischen Erkrankungen und Krebs, bei denen diese Signalwege oft dysreguliert sind .

Antirheumatische Eigenschaften

Das Potenzial der Verbindung bei der Behandlung von rheumatischen Erkrankungen wird aufgrund ihrer immunsuppressiven Wirkungen untersucht. This compound könnte eine neue Klasse von Medikamenten darstellen, die einen klinischen Nutzen für rheumatische Erkrankungen bieten könnten .

Psoriasis-Behandlung

This compound hat hemmende Wirkungen auf die Zellproliferation und die Sekretion von inflammatorischen Zytokinen in menschlichen Keratinozyten gezeigt, was auf einen Wirkmechanismus zur Behandlung von Psoriasis hindeutet<a aria-label="2: " data-citationid="116e05e9-5daf-801b-c92c-7dd9fddf2134-40" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s133

Wirkmechanismus

Target of Action

Tripdiolide, also known as Triptodiolide, is a bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F . The primary targets of Tripdiolide include NF-κB , STAT3 , JNK/PTEN-STAT3 signaling pathway , and RNA polymerase . These targets play crucial roles in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Mode of Action

Tripdiolide interacts with its targets in a complex manner. It inhibits the activation of the JNK/PTEN-STAT3 signaling pathway, which attenuates bone damage and reduces the inflammatory response . Furthermore, it binds to RNA polymerase, effectively inhibiting transcription, resulting in substantial epigenetic modifications within tumor cells .

Biochemical Pathways

Tripdiolide affects numerous biochemical pathways, including the NF-κB , STAT3 , TRAIL , and Wnt/β-catenin pathways . It also influences the PI3K-Akt , multiple virus infections , cancer signaling , chemokine , and apoptosis signaling pathways . These pathways are involved in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Pharmacokinetics

The pharmacokinetics of Tripdiolide is characterized by its poor solubility and bioavailability , which significantly impede its clinical application . Its toxicity is also a concern, as it has been associated with adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems .

Result of Action

The molecular and cellular effects of Tripdiolide’s action are profound. It has been associated with the inhibition of tumor cell proliferation , induction of cell apoptosis , and cell-cycle regression . It also demonstrates anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2) and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of Tripdiolide can be influenced by environmental factors. For instance, the encapsulation of Tripdiolide with targeted nanoparticles enhances its anti-inflammatory properties and reduces toxicity . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tripdiolide exerts its effects by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450s (CYPs) , which are involved in the metabolism of Tripdiolide . The interaction with these enzymes can influence the biochemical reactions in which Tripdiolide is involved .

Cellular Effects

Tripdiolide has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell apoptosis, suppresses tumor metastasis, and improves the effect of other therapeutic treatments in several cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tripdiolide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activation of the JNK/PTEN-STAT3 signaling pathway , which attenuates bone damage and reduces the inflammatory response within the bone in mice .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tripdiolide change over time. It has been observed that Tripdiolide has dose- and time-dependent toxicity to liver, kidney, reproductive system, heart, spleen, lung, and gastrointestinal tract .

Dosage Effects in Animal Models

The effects of Tripdiolide vary with different dosages in animal models. For instance, a study found that 0.07 mg/kg/day of Tripdiolide improved cardiac function and increased cardiac energy metabolism by activating the MAPK signaling pathway . High doses of Tripdiolide can cause severe toxicities and adverse effects .

Metabolic Pathways

Tripdiolide is implicated in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It interacts with enzymes such as cytochrome P450s (CYPs), which are involved in its metabolism .

Eigenschaften

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWFVBVNFXCHZ-SQEQANQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045708 | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38647-10-8 | |

| Record name | Tripdiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripdiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38647-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

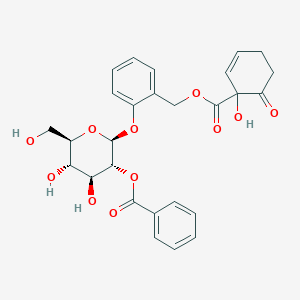

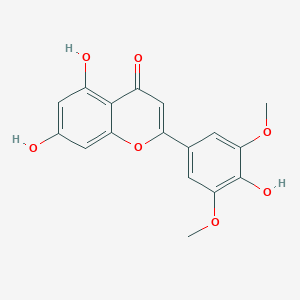

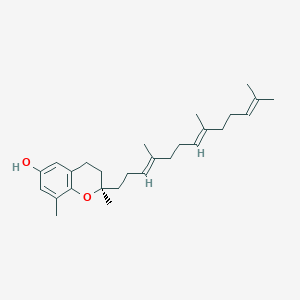

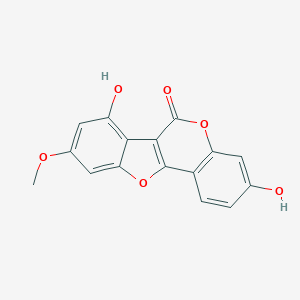

Feasible Synthetic Routes

Q & A

Q1: The research mentions Triptodiolide is produced during the biotransformation of Triptolide by Platycodon grandiflorum cell cultures. What is the significance of this finding for potential pharmaceutical applications?

A1: The study demonstrates that Platycodon grandiflorum cell cultures can convert Triptolide into Triptodiolide []. This biotransformation process is significant for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.